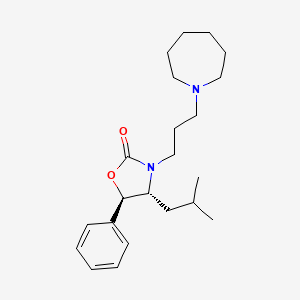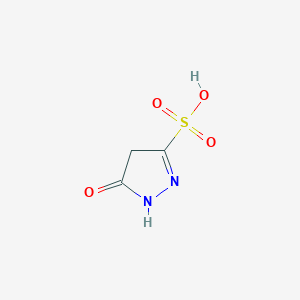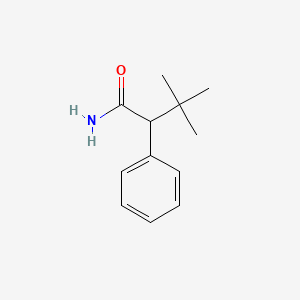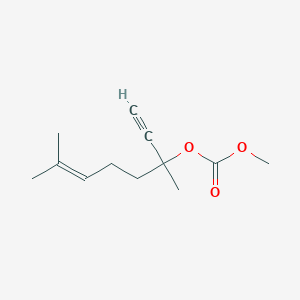
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester is an organic compound with a unique structure that includes a carbonate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester typically involves the reaction of an alcohol with phosgene or carbon monoxide and an oxidizer. The general reaction can be represented as follows: [ \text{R-OH} + \text{COCl}_2 \rightarrow \text{R-O-C(=O)-O-R’} ] where R represents the 1-ethynyl-1,5-dimethyl-4-hexenyl group and R’ represents the methyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of carbonate esters, including this compound, can be achieved through oxidative carbonylation. This method involves the reaction of an alcohol with carbon monoxide in the presence of a palladium catalyst and an oxidizing agent .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism by which carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: Similar structure but different functional groups.
Butanoic acid, 3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: Another ester with a similar backbone.
Uniqueness
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester is unique due to its carbonate ester group, which imparts distinct reactivity and stability compared to other esters. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
104846-78-8 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-en-1-yn-3-yl methyl carbonate |
InChI |
InChI=1S/C12H18O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h1,8H,7,9H2,2-5H3 |
InChI-Schlüssel |
RHFMBLZATZJOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C#C)OC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
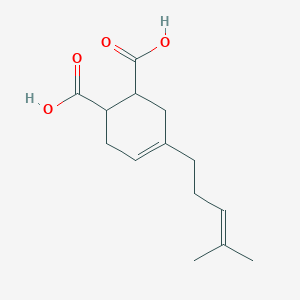
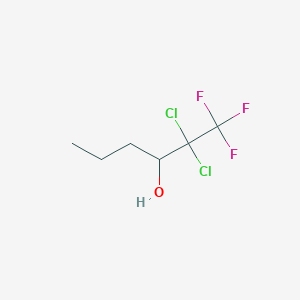
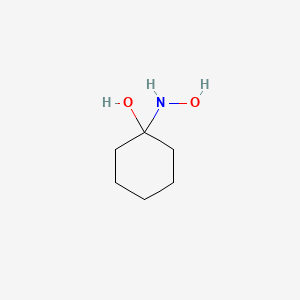

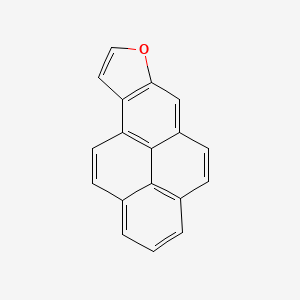
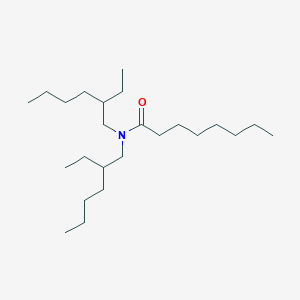
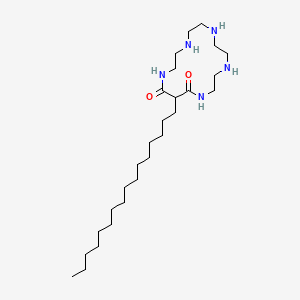

![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
